BenchChemオンラインストアへようこそ!

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

P2Y1 receptor purinergic signaling GPCR agonism

Choose this 2-chloro purine butanoic acid (CAS 919740-31-1) for superior metabolic stability in ADA-rich assays—its 2-chloro substitution blocks adenosine deaminase degradation, a critical advantage over 2-amino or 2-hydrogen analogs. The N6-butanoic acid chain enables direct amide/ester coupling without extra protecting groups, accelerating SAR libraries for kinase, GPCR, and antiviral targets. Use as a moderate P2Y1 agonist (EC50=500 nM) for sustained signaling without rapid desensitization, or as an A2A reference ligand (pKi=7.02). Insist on the 2-chloro pattern to ensure reproducible pharmacology and synthetic efficiency.

Molecular Formula C9H10ClN5O2
Molecular Weight 255.66
CAS No. 919740-31-1
Cat. No. B2820794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid
CAS919740-31-1
Molecular FormulaC9H10ClN5O2
Molecular Weight255.66
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)Cl)NCCCC(=O)O
InChIInChI=1S/C9H10ClN5O2/c10-9-14-7(11-3-1-2-5(16)17)6-8(15-9)13-4-12-6/h4H,1-3H2,(H,16,17)(H2,11,12,13,14,15)
InChIKeyPYKXZRVCHJACCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid (CAS 919740-31-1): Comparative Evidence for Differentiated Procurement in Purine Derivative Research


4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid is a synthetic purine derivative featuring a 2-chloro substitution on the purine core and an N6-linked butanoic acid side chain . With a molecular formula of C9H10ClN5O2 and a molecular weight of 255.66 g/mol, it belongs to the class of 2,6-disubstituted purines that serve as privileged scaffolds in medicinal chemistry for targeting purinergic receptors and kinases [1]. The compound's distinct substitution pattern—2-chloro and N6-butanoic acid—imparts a unique pharmacological and synthetic profile that distinguishes it from 2-amino, 2-fluoro, or 2-hydrogen analogs.

Why Generic Substitution of 2,6-Disubstituted Purine Analogs in Critical Research Workflows Fails: The Case of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid


In-class purine analogs are not interchangeable due to profound differences in receptor subtype selectivity, metabolic stability, and synthetic accessibility driven by specific substitution patterns. The 2-chloro group confers unique resistance to adenosine deaminase (ADA)-mediated catabolism [1], a feature absent in 2-amino or 2-hydrogen congeners, which are susceptible to rapid enzymatic deamination [2]. Additionally, the butanoic acid linker modulates binding affinity and pharmacokinetic properties distinct from shorter-chain or amino-substituted analogs. Consequently, substituting a 2-chloro purine with a 2-amino or 2-fluoro analog can lead to divergent biological outcomes, compromised experimental reproducibility, and increased synthetic burden in downstream derivatization.

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


P2Y1 Purinoceptor Agonist Activity with 50-Fold Reduced Potency Relative to Endogenous ADP

The compound acts as a P2Y1 purinoceptor agonist with an EC50 of 500 nM in human 1321N1 astrocytoma cells expressing the turkey P2Y1 receptor, as measured by intracellular calcium mobilization [1]. In contrast, the endogenous agonist adenosine diphosphate (ADP) exhibits an EC50 of 10 ± 5 nM under comparable assay conditions in the same cellular background [2]. This represents a 50-fold reduction in potency, defining a moderate-activity pharmacological profile that avoids the receptor desensitization issues associated with high-potency nucleotide agonists.

P2Y1 receptor purinergic signaling GPCR agonism

Moderate Human A2A Adenosine Receptor Affinity with pKi 7.02, Distinct from Adenosine's Higher Affinity

The compound binds to the human adenosine A2A receptor with a pKi of 7.02, corresponding to a Ki of approximately 95 nM [1]. For comparison, the endogenous ligand adenosine binds to the human A2A receptor with a Ki of 13.3 nM (pKi ≈ 7.9) under radioligand binding conditions [2]. This ≈7-fold lower affinity positions the compound as a moderately potent A2A ligand, potentially offering reduced receptor desensitization relative to high-affinity agonists.

A2A adenosine receptor GPCR binding radioligand displacement

2-Chloro Substitution Confers Resistance to Adenosine Deaminase (ADA)-Mediated Catabolism, Enhancing Metabolic Stability

The 2-chloro substitution on the purine ring is a well-established structural feature that confers resistance to deamination by adenosine deaminase (ADA), a key enzyme responsible for the rapid metabolic inactivation of many purine-based agonists [1]. This contrasts with 2-amino or 2-hydrogen analogs, which are susceptible to ADA-mediated degradation, as demonstrated in enzymatic studies showing that 2-aminopurine nucleosides are effective ADA substrates [2]. The 2-chloro group blocks the critical deamination step, resulting in prolonged half-life and sustained target engagement.

metabolic stability adenosine deaminase purine catabolism

Reactive 2-Chloro Group and Carboxylic Acid Handle Enable Diverse Downstream Derivatization in Medicinal Chemistry

The compound serves as a versatile intermediate for the synthesis of more complex purine-based molecules. The 2-chloro group can undergo nucleophilic aromatic substitution to introduce amines, thiols, or other functionalities, while the terminal carboxylic acid allows for amide bond formation or esterification [1]. This dual reactivity is exploited in the construction of focused libraries of purine derivatives, as exemplified by the synthesis of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives for analgesic development [2]. In contrast, 2-amino-6-chloropurine (a related building block) lacks the carboxylic acid handle, requiring additional synthetic steps to introduce a similar side chain.

synthetic building block purine derivatization medicinal chemistry

Recommended Scientific and Industrial Applications for 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid Based on Differentiated Evidence


P2Y1 Purinoceptor Signaling Studies Requiring a Moderate-Affinity Agonist Probe

Use this compound as a moderate-efficacy P2Y1 receptor agonist (EC50 = 500 nM) to investigate receptor signaling without the rapid desensitization and saturation issues associated with high-potency agonists like ADP or 2-methylthio-ADP [1]. Ideal for calcium mobilization assays in 1321N1 cells or other P2Y1-expressing systems where sustained, partial agonism is desirable.

A2A Adenosine Receptor Assay Development and Validation

Employ the compound as a moderately potent A2A adenosine receptor ligand (pKi = 7.02) for radioligand displacement assays, functional cAMP screens, or as a reference standard in high-throughput screening campaigns [1]. Its distinct affinity profile relative to adenosine (Ki = 13.3 nM) allows for clear differentiation of receptor reserve and desensitization effects.

Metabolic Stability Screening in Cellular Assays with High ADA Activity

Utilize the compound in in vitro systems where adenosine deaminase (ADA) activity is high, such as primary lymphocyte cultures or tissue homogenates. The 2-chloro substitution confers resistance to ADA-mediated degradation, ensuring consistent compound exposure and reducing the need for ADA inhibitors like deoxycoformycin [1].

Medicinal Chemistry Hit-to-Lead Optimization of Purine-Based Therapeutics

Procure the compound as a versatile synthetic intermediate for generating focused libraries of purine derivatives. The 2-chloro group enables SNAr-based diversification, while the carboxylic acid handle facilitates amide and ester coupling without additional protecting group manipulations [1]. This accelerates SAR exploration for kinase inhibitors, GPCR modulators, and antiviral agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.